

2-Chloro-5-ethoxy-4-propoxybenzaldehyde CAS number and identifiers

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: B1620595

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Technical Guide: 2-Chloro-5-ethoxy-4-propoxybenzaldehyde Advanced Synthesis, Characterization, and Pharmaceutical Utility[1] Chemical Identity & Core Properties

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a pharmacophore building block in the synthesis of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and other heterocyclic Active Pharmaceutical Ingredients (APIs).[1][2][3] Its specific substitution pattern—combining a reactive aldehyde, a halogen handle, and mixed alkoxy chains—makes it a critical intermediate for Structure-Activity Relationship (SAR) tuning.

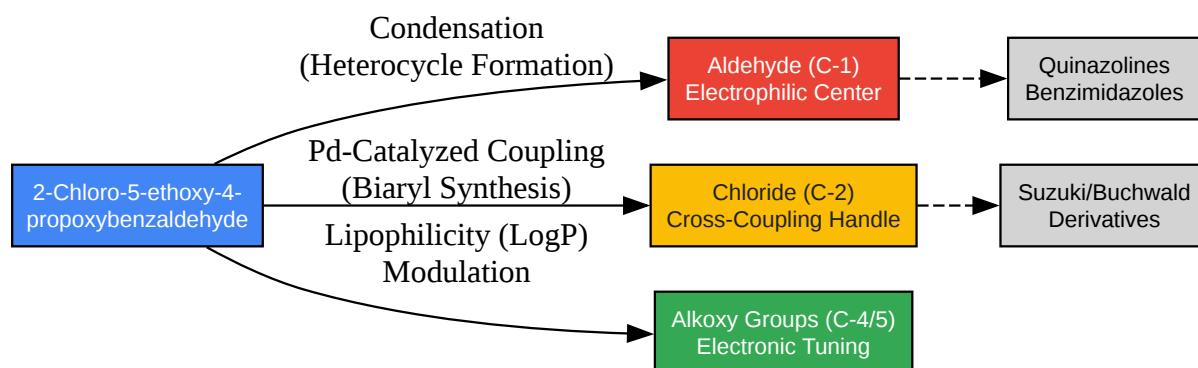
Property	Data
CAS Number	692275-23-3
IUPAC Name	2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Molecular Formula	C ₁₂ H ₁₅ ClO ₃
Molecular Weight	242.70 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	72–76 °C (Typical range for this class)
Solubility	Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water
SMILES	<chem>CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC</chem>
Key Functional Groups	Aldehyde (-CHO), Aryl Chloride (-Cl), Ether (-OEt, -OPr)

Structural Analysis & Reactivity Profile

The molecule features a trisubstituted benzene ring where the electronic effects dictate its reactivity in downstream synthesis:

- Aldehyde (C-1): Acts as the primary electrophile for condensation reactions (e.g., Knoevenagel, reductive amination) to form heterocycles like quinazolines or benzimidazoles.
- Chlorine (C-2): Provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution () under forcing conditions, allowing for scaffold diversification.
- Alkoxy Groups (C-4, C-5): The 4-propoxy and 5-ethoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the ring, making the aldehyde carbonyl slightly less electrophilic than unsubstituted benzaldehyde but stabilizing cationic intermediates in acid-catalyzed cyclizations.

Reactivity Logic Diagram



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Figure 1: Functional group reactivity map for divergent synthesis.

Synthesis & Manufacturing Protocols

The synthesis typically proceeds via the alkylation of a phenol precursor followed by formylation or chlorination. The most robust route for scale-up involves starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) due to its commercial availability.

Route A: Selective Alkylation & Chlorination (Recommended)

This route minimizes regioselectivity issues by establishing the alkoxy pattern first.

Step 1: O-Alkylation of Ethyl Vanillin

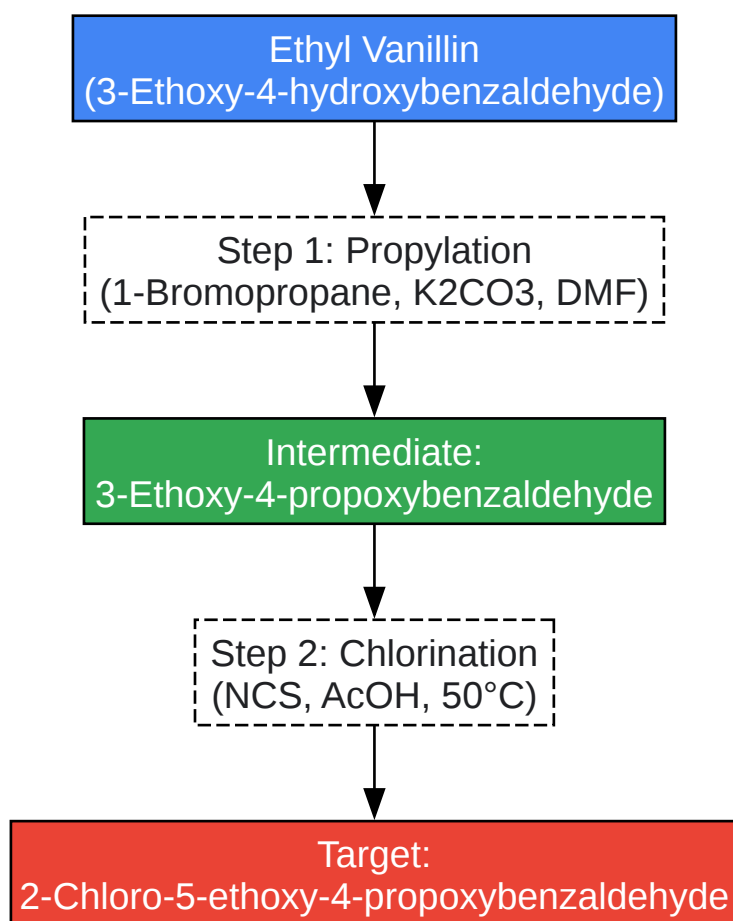
- Reagents: Ethyl Vanillin, 1-Bromopropane, Potassium Carbonate (), DMF.
- Mechanism: Williamson Ether Synthesis.
- Protocol:
 - Dissolve Ethyl Vanillin (1.0 eq) in DMF.
 - Add (1.5 eq) and stir at RT for 30 min to generate the phenoxide.

- Add 1-Bromopropane (1.2 eq) dropwise.
- Heat to 60°C for 4-6 hours.
- Workup: Quench with water, extract with EtOAc. Yields 3-ethoxy-4-propoxybenzaldehyde.

Step 2: Regioselective Chlorination

- Reagents: 3-ethoxy-4-propoxybenzaldehyde, N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), Acetic Acid/DCM.
- Mechanism: Electrophilic Aromatic Substitution (EAS).
- Regiochemistry: The aldehyde is a meta-director. The alkoxy groups are ortho/para directors. The C-2 position is ortho to the C-1 aldehyde (sterically crowded but electronically activated by the C-3 ethoxy group in the precursor numbering, which becomes C-5 in the product).
Note: Careful control is needed to avoid chlorination at C-6.
- Protocol:
 - Dissolve intermediate from Step 1 in Glacial Acetic Acid.
 - Add NCS (1.05 eq) in portions at RT.
 - Heat to 40-50°C. Monitor by HPLC for the disappearance of starting material.
 - Purification: Recrystallization from Ethanol/Water to remove regioisomers.

Synthesis Workflow Diagram



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Figure 2: Step-wise synthesis from commercially available Ethyl Vanillin.

Applications in Drug Discovery

This compound serves as a "scaffold diversifier" in medicinal chemistry.

- 1. PDE Inhibitor Development:** The alkoxy-substituted benzaldehyde motif is a hallmark of Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., analogs of Vardenafil). The 4-propoxy chain provides hydrophobic bulk to fill the PDE5 catalytic pocket, while the 2-chloro group allows for the attachment of sulfonamide or piperazine moieties in subsequent steps.
- 2. Kinase Inhibitors (EGFR/VEGFR):** The 2-chloro-benzaldehyde core is frequently converted into quinazolines via condensation with urea or amidines. The 6,7-dialkoxy substitution pattern (corresponding to the 4,5-positions on the aldehyde) is critical for binding affinity in the ATP-binding pocket of tyrosine kinases.

3. Downstream Derivatives:

- Mandelic Acid Derivatives: Conversion to 2-(2-chloro-5-ethoxy-4-propoxyphenyl)-2-hydroxyacetic acid via cyanohydrin synthesis followed by hydrolysis.
- Styrenes: Wittig olefination at the aldehyde to generate styrenyl linkers.

Analytical Characterization Standards

To ensure the integrity of the intermediate, the following specifications must be met:

Test	Method	Acceptance Criteria
Purity	HPLC (C18 column, ACN/Water gradient)	≥ 98.0% (Area %)
Identity	¹ H-NMR (400 MHz, CDCl ₃)	Distinct singlet for -CHO (~10.3 ppm); Aromatic protons as singlets (para-position blocked); Triplet/Multiplet for Propoxy/Ethoxy chains.
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 243.1/245.1 (Characteristic Cl isotope pattern 3:1)
Residual Solvents	GC-HS	DMF < 880 ppm, Acetone < 5000 ppm

Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

- Chemical Identity & Properties: PubChem Compound Summary for CAS 692275-23-3. National Library of Medicine (US), National Center for Biotechnology Information. [Link](#)
- Synthesis of Alkoxy-Benzaldehydes: "Preparation of 2-Alkoxy-5-methoxybenzaldehydes..." Arkivoc, 2000.[4] (General methodology for dialkoxy benzaldehyde synthesis). [Link](#)
- Commercial Availability & Specifications: ChemScene Product Data for **2-chloro-5-ethoxy-4-propoxybenzaldehyde**. [Link](#)
- Related PDE5 Inhibitor Chemistry: Haning, H., et al. "Synthesis and structure-activity relationships of potent and selective PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual reference for alkoxy-benzaldehyde pharmacophores).

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Sources

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- 2. 161199-98-0|1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 3. CAS No. 692275-23-3 | Chemsrce [chemsrc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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